
3,7,11,15-Tetramethylhexadec-2-enal
Overview
Description
3,7,11,15-Tetramethylhexadec-2-enal is a branched-chain aldehyde derived from terpenoid metabolism. These compounds are critical intermediates in chlorophyll degradation and vitamin K1 biosynthesis.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 3,7,11,15-Tetramethylhexadec-2-enal in complex mixtures?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Derivatization using trimethylsilyl (TMS) reagents improves volatility and detection sensitivity for oxidation products like diols formed during photooxidation or autoxidation. For structural confirmation, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to resolve stereoisomerism and fragmentation patterns . Physical properties such as boiling point (342.4°C) and refractive index (1.447) aid in method optimization .
Q. How can researchers design experiments to synthesize enantiomerically pure (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-enal?
Advanced Research Question
Enantioselective synthesis requires chiral starting materials, such as (2E,7R,11R)-phytol, followed by oxidation using activated MnO₂ in dichloromethane under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Stereochemical integrity is confirmed via polarimetry and comparison of -NMR chemical shifts with known diastereomers (e.g., C-7 and C-11 methyl groups show distinct splitting patterns) .
Q. What experimental challenges arise in pyrolyzing phytol to produce this compound, and how can they be mitigated?
Advanced Research Question
Pyrolysis of phytol yields <0.2% mol of the target compound due to competitive evaporation and thermal decomposition. To enhance yield:
- Use flash pyrolysis with rapid heating (>500°C/s) to minimize evaporation.
- Optimize carrier gas flow rates to reduce residence time in high-temperature zones.
- Analyze products via GC-MS with a non-polar capillary column (e.g., DB-5) to separate low-abundance aldehydes from hydrocarbon fragments .
Q. How do stereochemical variations at C-7 and C-11 impact the biological activity of this compound?
Advanced Research Question
The (7R,11R) configuration is critical for pheromone activity in insects like the Moroccan locust. Evaluate diastereomers via electrophysiological assays (e.g., electroantennography) and behavioral bioassays. Synthesize all four diastereoisomers using chiral synthons (e.g., (R)-citronellal for C-7 and C-11 stereocenters) and compare dose-response curves. Natural (7R,11R)-phytal exhibits 10-fold higher activity than racemic mixtures .
Q. How can researchers reconcile contradictions in reported yields of this compound from phytol pyrolysis?
Advanced Research Question
Discrepancies arise from differences in pyrolysis conditions (e.g., temperature gradients, sample loading). Standardize protocols using microgram-scale pyrolysis-GC/MS systems to control heating rates and quantify yields via internal standards (e.g., deuterated phytol). Cross-validate with synthetic standards to distinguish between thermal degradation and evaporation artifacts .
Q. What methodologies are effective in characterizing photooxidation products of this compound in environmental samples?
Advanced Research Question
Use GC-QTOF (quadrupole time-of-flight) to resolve isobaric diols (e.g., 1,2- vs. 1,4-diols) formed during autoxidation. Derivatize with TMS and analyze fragmentation patterns (e.g., m/z 221 for 1,2-diols vs. m/z 205 for 1,4-diols). Combine with -NMR to confirm double bond positions in oxidation products .
Q. How can the purity of this compound be quantified in pharmaceutical-grade formulations?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Use a C18 column and isocratic elution with acetonitrile/water (95:5). Validate against USP/Ph.Eur. monographs for phytonadione (Vitamin K1), which shares structural motifs. Purity thresholds (97–102%) are enforced via pharmacopeial standards .
Q. What role does the E/Z isomerism of the C-2 double bond play in the compound’s stability and reactivity?
Advanced Research Question
The (2E)-isomer is thermodynamically favored due to reduced steric hindrance between the C-3 methyl group and the alkyl chain. Monitor isomerization via -NMR (δ 5.3–5.5 ppm for vinyl protons) under thermal stress. Kinetic studies show Z→E isomerization occurs at >80°C, requiring storage at ≤4°C to prevent degradation .
Q. How can computational modeling aid in predicting the environmental fate of this compound?
Advanced Research Question
Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-H bonds, predicting sites prone to oxidation. Use EPI Suite to estimate biodegradation half-lives (e.g., 60–90 days in aerobic soils) and partition coefficients (log Kow ≈ 9.2), indicating high bioaccumulation potential .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?
Advanced Research Question
For ester derivatives (e.g., phytyl acetate), employ Steglich esterification with DCC/DMAP catalysis. For pheromone analogs, introduce fluorine at C-2 via radical-mediated allylic fluorination. Purify via silica gel chromatography and confirm regioselectivity via -NMR .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₂₀H₃₈O (aldehyde form; inferred from related compounds).
- Stereochemistry : The (E)-configuration is common in natural derivatives, as seen in phytol and vitamin K1 precursors .
- Natural Occurrence : Found in microalgae (e.g., Chlorella vulgaris) and plant extracts, often as degradation products of chlorophyll or phytol .
- Applications : Precursors for fragrances, pharmaceuticals (e.g., vitamin K1), and biofuels .
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,7,11,15-Tetramethylhexadec-2-enal and its analogs:
Structural and Functional Analysis
Double Bond Position and Configuration
- The 2-enal/ene/ol derivatives share a double bond at position 2, but stereochemistry (E vs. Z) and functional groups (aldehyde, alcohol, ester) dictate reactivity. For example: The (E)-isomer of phytol is essential for vitamin K1 biosynthesis, while (Z)-isomers are less biologically active . Neophytadiene’s conjugated diene system increases thermal stability compared to mono-alkenes like 3,7,11,15-Tetramethylhexadec-2-ene .
Molecular Weight and Polarity
- Alcohol (phytol) and ester derivatives have higher molecular weights and polarities than the parent alkene, influencing their solubility and extraction methods. Phytol’s hydroxyl group enables hydrogen bonding, making it more hydrophilic than its alkene counterpart .
Analytical Signatures
- GC-MS fragmentation patterns differentiate these compounds: Phytol derivatives show α-cleavage fragments at m/z 353 (TMS ethers) . Vitamin K1’s naphthoquinone core produces a dominant molecular ion at m/z 450 .
Natural Product Chemistry
- Microalgae and Plant Sources :
Industrial and Pharmaceutical Relevance
Properties
CAS No. |
120467-03-0 |
---|---|
Molecular Formula |
C20H38O |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadec-2-enal |
InChI |
InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15-19H,6-14H2,1-5H3 |
InChI Key |
RAFZYSUICBQABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.